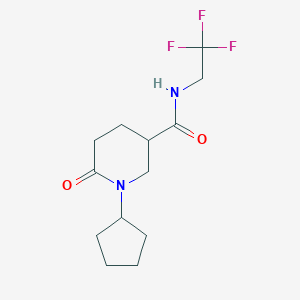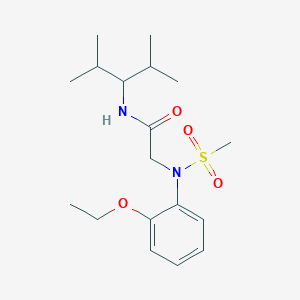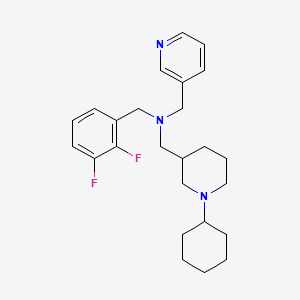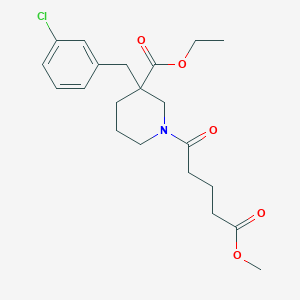![molecular formula C20H23F3N2O B6050401 2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, commonly known as DF-MPPE, is a novel compound that has gained significant attention in the field of scientific research. This compound has been shown to possess unique properties that make it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用機序
DF-MPPE exerts its effects by modulating the activity of the NMDA receptor. Specifically, DF-MPPE binds to the glycine site of the NMDA receptor and enhances the activity of the receptor. This results in an increase in the release of neurotransmitters such as glutamate, which plays a crucial role in various neurological processes.
Biochemical and Physiological Effects:
DF-MPPE has been shown to possess several biochemical and physiological effects. In addition to modulating the activity of the NMDA receptor, DF-MPPE has been shown to possess anti-inflammatory properties. DF-MPPE has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
DF-MPPE has several advantages for lab experiments. It is easy to synthesize and produces high yields with excellent purity. DF-MPPE is also highly stable and can be stored for long periods without degradation. However, there are also limitations to using DF-MPPE in lab experiments. For example, DF-MPPE has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of DF-MPPE in scientific research. One promising direction is the use of DF-MPPE in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE may also have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of DF-MPPE and its potential applications in various fields of scientific research.
合成法
DF-MPPE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-difluorobenzyl chloride and 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using sodium borohydride to obtain DF-MPPE. This synthesis method has been optimized to produce high yields of DF-MPPE with excellent purity.
科学的研究の応用
DF-MPPE has been shown to possess several unique properties that make it a promising candidate for various scientific research applications. One of the most promising applications of DF-MPPE is in the field of neuroscience. DF-MPPE has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c21-17-4-1-15(2-5-17)12-24-8-9-25(18(14-24)7-10-26)13-16-3-6-19(22)20(23)11-16/h1-6,11,18,26H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZPAOGNLDMDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide](/img/structure/B6050319.png)
![4-(4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6050324.png)
![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)

![6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6050335.png)
![2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B6050345.png)
![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B6050352.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050357.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-ethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6050362.png)

![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)


![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)